molecular formula C12H19N6O6P B10836938 3-[2-(2-amino-6-oxo-5H-purin-9-yl)ethyl-(2-phosphonoethyl)amino]propanoic acid

3-[2-(2-amino-6-oxo-5H-purin-9-yl)ethyl-(2-phosphonoethyl)amino]propanoic acid

Cat. No.: B10836938
M. Wt: 374.29 g/mol
InChI Key: LUBVDKAUBOMGNH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of “US9200020, Table 3 compound 8” involves a series of synthetic routes and reaction conditions. The specific details of these methods are often proprietary and may not be fully disclosed in public databases. general synthetic routes for similar compounds typically involve multi-step organic synthesis, including reactions such as nucleophilic substitution, condensation, and cyclization .

Industrial Production Methods

Industrial production of such compounds usually involves scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher yields and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms .

Chemical Reactions Analysis

Types of Reactions

“US9200020, Table 3 compound 8” undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

“US9200020, Table 3 compound 8” has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of “US9200020, Table 3 compound 8” involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are often determined through detailed biochemical and pharmacological studies .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “US9200020, Table 3 compound 8” include:

    US9200020, Table 3 compound 7: (BDBM194498)

    US9200020, Table 3 compound 7B: (BDBM60892)

    US9200020, Table 3 compound 8B: (BDBM60893) .

Uniqueness

“US9200020, Table 3 compound 8” is unique due to its specific chemical structure and the particular biological activities it exhibits. This uniqueness makes it a valuable compound for further research and potential therapeutic applications .

Properties

Molecular Formula

C12H19N6O6P

Molecular Weight

374.29 g/mol

IUPAC Name

3-[2-(2-amino-6-oxo-5H-purin-9-yl)ethyl-(2-phosphonoethyl)amino]propanoic acid

InChI

InChI=1S/C12H19N6O6P/c13-12-15-10-9(11(21)16-12)14-7-18(10)4-3-17(2-1-8(19)20)5-6-25(22,23)24/h7,9H,1-6H2,(H,19,20)(H2,13,16,21)(H2,22,23,24)

InChI Key

LUBVDKAUBOMGNH-UHFFFAOYSA-N

Canonical SMILES

C1=NC2C(=NC(=NC2=O)N)N1CCN(CCC(=O)O)CCP(=O)(O)O

Origin of Product

United States

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